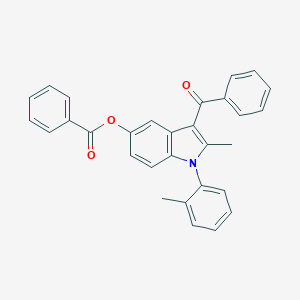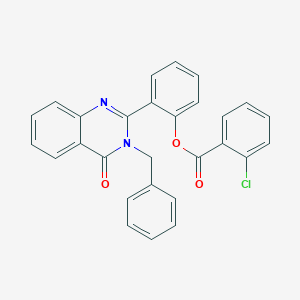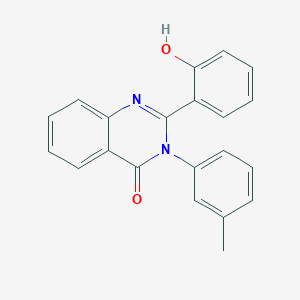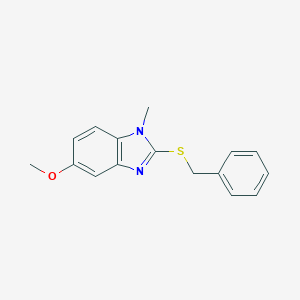![molecular formula C16H13N5S B378337 4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378337.png)
4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Cambridge ID 5787003 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
Cambridge ID 5787003 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Cambridge ID 5787003 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cambridge ID 5787003 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Conclusion
Cambridge ID 5787003 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this intriguing compound.
特性
分子式 |
C16H13N5S |
|---|---|
分子量 |
307.4g/mol |
IUPAC名 |
4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H13N5S/c1-2-4-12-11(3-1)13-15-19-14(10-5-7-17-8-6-10)20-21(15)9-18-16(13)22-12/h5-9H,1-4H2 |
InChIキー |
WKJIPWNXTCWCKH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NC=C5 |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dimethyl-2-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B378255.png)

![ethyl 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378258.png)
![2,5-dichloro-N-[(3-chloro-1-benzothien-2-yl)methylene]aniline](/img/structure/B378263.png)
![5-(2,6-dichlorophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378264.png)
![2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B378266.png)


![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-thiophenecarboxylate](/img/structure/B378271.png)
![2-[(2-hydroxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B378274.png)
![1-([1,1'-biphenyl]-4-ylcarbonyl)-2-(4-bromophenyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B378276.png)
![2-[(benzylideneamino)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B378277.png)

